(9H-Fluoren-9-yl)methyl (1-benzhydrylazetidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-Fluoren-9-yl)methyl (1-benzhydrylazetidin-3-yl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorenyl group, a benzhydryl group, and an azetidinyl carbamate moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (1-benzhydrylazetidin-3-yl)carbamate typically involves multiple steps, starting with the preparation of the fluorenyl and benzhydryl intermediates. These intermediates are then coupled with azetidin-3-yl carbamate under specific reaction conditions. Common reagents used in these reactions include bases like potassium hydroxide (KOH) and solvents such as tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(9H-Fluoren-9-yl)methyl (1-benzhydrylazetidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenones.
Reduction: The benzhydryl group can be reduced to form benzhydrol derivatives.
Substitution: The azetidinyl carbamate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include fluorenones, benzhydrol derivatives, and substituted azetidinyl carbamates.
Wissenschaftliche Forschungsanwendungen
(9H-Fluoren-9-yl)methyl (1-benzhydrylazetidin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials and polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorenylmethyl carbamate: Shares the fluorenyl group but lacks the benzhydryl and azetidinyl moieties.
Benzhydryl azetidinyl carbamate: Contains the benzhydryl and azetidinyl groups but lacks the fluorenyl moiety.
Uniqueness
(9H-Fluoren-9-yl)methyl (1-benzhydrylazetidin-3-yl)carbamate is unique due to its combination of fluorenyl, benzhydryl, and azetidinyl carbamate groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C31H28N2O2 |
---|---|
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-(1-benzhydrylazetidin-3-yl)carbamate |
InChI |
InChI=1S/C31H28N2O2/c34-31(35-21-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)29)32-24-19-33(20-24)30(22-11-3-1-4-12-22)23-13-5-2-6-14-23/h1-18,24,29-30H,19-21H2,(H,32,34) |
InChI-Schlüssel |
SOAFMIYOCBROJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.